Home > Products > Screening Compounds P65756 > 2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide - 1226442-21-2

2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Catalog Number: EVT-2492796
CAS Number: 1226442-21-2
Molecular Formula: C21H18N4O6
Molecular Weight: 422.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate

  • Compound Description: This compound is a synthetic precursor used in the synthesis of azilsartan methyl ester ethyl acetate hemisolvate. []
  • Relevance: This compound shares a structural similarity with 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide in that both possess a biphenyl moiety. Additionally, the cyclization of this compound with diphenyl carbonate results in the formation of azilsartan methyl ester ethyl acetate hemisolvate, which contains a 1,2,4-oxadiazole ring, also present in the target compound. []

Azilsartan methyl ester ethyl acetate hemisolvate

  • Compound Description: Also known as methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate, this compound is an angiotensin II receptor blocker obtained by cyclizing methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. []
  • Relevance: The structure of this compound closely resembles that of 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. Both compounds share a central 1,2,4-oxadiazole ring linked to a substituted phenyl ring. Furthermore, both compounds have an extended aromatic system, although the target compound incorporates an isoindoline-1,3-dione group instead of the benzimidazole group found in azilsartan methyl ester. []

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

  • Compound Description: This compound exhibits potent antioxidant activity, surpassing ascorbic acid in its effectiveness. []
  • Relevance: Both this compound and 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide feature a 1,3,4-oxadiazole ring, highlighting a shared chemical motif between the two. []

1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

  • Compound Description: This compound shows significant antioxidant activity, surpassing the potency of vitamin C in DPPH radical scavenging assays and demonstrating a strong reducing power. []
  • Relevance: While structurally distinct from 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound is relevant as it highlights the exploration of heterocyclic systems, particularly those with nitrogen and sulfur atoms, for their antioxidant potential, a property also potentially found in the target compound due to the presence of the 1,2,4-oxadiazole ring. []

1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Compound Description: The structure of this compound has been definitively characterized using X-ray diffraction analysis. []
  • Relevance: This compound exhibits significant structural similarity to 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The most notable similarity is the presence of the 1,3-dioxoisoindolin-2-yl group in both compounds. This shared structural motif suggests potential similarities in their chemical properties and biological activities. []

2-Ethoxy-3-[[4-[2- [4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl] benzimidazole-4-carboxylic acid (Azilsartan N-medoxomil)

  • Compound Description: This compound, identified as a related substance of Azilsartan Kamedoxomil, is formed during the synthesis of the drug. []
  • Relevance: This compound is structurally analogous to 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, both sharing a 1,2,4-oxadiazol group. The presence of similar heterocyclic structures suggests a potential overlap in their chemical characteristics. []

(5-methyl-2-oxo- 1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5- oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl] benzimidazole-4-carboxylate (Azilsartan dimedoxomil)

  • Compound Description: This compound, another related substance of Azilsartan Kamedoxomil, arises during the drug's synthesis. []
  • Relevance: Similar to 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound contains a 1,2,4-oxadiazole ring. The shared heterocyclic motif hints at potential commonalities in their chemical properties. []

(5-methyl-2-oxo-1,3-dioxo-4-yl)methyl 1-[2’-(4,5-dihydro-5-oxo-4H- 1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-methoxy-1H-benzimidazole-7-carboxylate (Methoxy analogue of Azilsartan medoxomil)

  • Compound Description: This compound represents a methoxy analogue of Azilsartan medoxomil and is identified as a related substance emerging during the synthesis of Azilsartan Kamedoxomil. []
  • Relevance: This compound shares a structural resemblance with 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, as both compounds incorporate a 1,2,4-oxadiazol ring system within their structures. The presence of this common heterocyclic unit indicates potential parallels in their chemical behavior. []

Methyl 1-((2’-amidobiphenyl-4-yl) methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (Amide methyl ester)

  • Compound Description: This compound is an amide methyl ester and is classified as a related substance observed during the synthesis of Azilsartan Kamedoxomil. []
  • Relevance: While this compound lacks the 1,2,4-oxadiazole ring system present in 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, it shares the biphenyl moiety, indicating a degree of structural similarity between the two compounds. This shared structural element might contribute to potential similarities in certain chemical properties. []

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

  • Compound Description: This novel anti-HIV-1 compound binds to the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
  • Relevance: Though this compound doesn't share specific structural elements with 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, its identification through virtual screening targeting the PI(4,5)P2 binding site of HIV-1 MA suggests a potential avenue for exploring the antiviral activity of the target compound. The target compound, with its diverse array of functional groups, could potentially interact with viral proteins through mechanisms similar to compound 14, though further investigation is needed to confirm any such activity. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

  • Compound Description: This compound emerged as a potent anti-HIV-1 compound, exhibiting direct interaction with the HIV-1 matrix (MA) protein and demonstrating broadly neutralizing activity against various HIV-1 group M isolates. []
  • Relevance: Both this compound and 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide feature a 1,2,4-oxadiazol ring, indicating a shared chemical motif. The presence of this shared structure, known for its involvement in various biological activities, suggests a potential for the target compound to exhibit antiviral properties, though this requires further investigation. []

3‐(2‐Ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

  • Compound Description: This compound displayed antiviral activity against HIV-1 in primary human peripheral blood mononuclear cells. []
  • Relevance: This compound, along with 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, belongs to the 1,2,4-oxadiazole class of compounds. This shared chemical class suggests potential similarities in their chemical properties and a possible overlap in their biological activities, though further studies are needed to confirm any shared antiviral properties for the target compound. []

N‐[4‐Ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

  • Compound Description: This compound demonstrated antiviral activity against HIV-1 in primary human peripheral blood mononuclear cells. []
  • Relevance: Although structurally different from 2-(1,3-Dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound underscores the exploration of heterocyclic compounds for antiviral drug discovery. The target compound, also incorporating a heterocyclic 1,2,4-oxadiazole ring, warrants further investigation for potential antiviral activities. []

Properties

CAS Number

1226442-21-2

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide

Molecular Formula

C21H18N4O6

Molecular Weight

422.397

InChI

InChI=1S/C21H18N4O6/c1-29-13-6-8-14(9-7-13)30-12-17-23-19(31-24-17)10-22-18(26)11-25-20(27)15-4-2-3-5-16(15)21(25)28/h2-9H,10-12H2,1H3,(H,22,26)

InChI Key

FAXIYKFVYFZSEC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.